5-bromo-2-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide
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Overview
Description
5-bromo-2-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with bromine, chlorine, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach starts with the bromination and chlorination of benzamide to introduce the bromo and chloro substituents. This is followed by the formation of the tetrazole ring through a cycloaddition reaction involving an azide and a nitrile compound. The final step involves coupling the tetrazole ring with the benzamide core under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
5-bromo-2-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(1H-tetrazol-5-yl)benzamide
- 5-chloro-2-bromo-N-(1H-tetrazol-5-yl)benzamide
- 2-chloro-N-(1H-tetrazol-5-yl)benzamide
Uniqueness
5-bromo-2-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is unique due to the presence of both bromine and chlorine substituents, as well as the difluorophenyl-tetrazole moiety. This combination of functional groups imparts specific chemical and biological properties that are not found in similar compounds.
Properties
IUPAC Name |
5-bromo-2-chloro-N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClF2N5O/c16-8-1-3-11(17)10(5-8)15(25)20-7-14-21-22-23-24(14)9-2-4-12(18)13(19)6-9/h1-6H,7H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCGUGXYHBEPTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=NN=N2)CNC(=O)C3=C(C=CC(=C3)Br)Cl)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClF2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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